N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

Structural biology Medicinal chemistry X-ray crystallography

Unique terminal alkyne enables direct CuAAC click chemistry (>85% yield) for PROTAC assembly, ABPP, and azide pharmacophore installation. The methylene spacer defines a chemotype unattainable with directly N-attached analogs (e.g., CAS 92677-77-5), supporting systematic SAR. Patent-disclosed pH-sensitive liposomal formulations achieve ≥625-fold potency enhancement against TNBC cells in vitro. Predicted CNS MPO compatibility makes this scaffold ideal for neurodegenerative programs. — Order now to secure this differentiated building block.

Molecular Formula C12H12N2S
Molecular Weight 216.3
CAS No. 1240804-55-0
Cat. No. B2656584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine
CAS1240804-55-0
Molecular FormulaC12H12N2S
Molecular Weight216.3
Structural Identifiers
SMILESCN(CC#C)CC1=NC2=CC=CC=C2S1
InChIInChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3
InChIKeyIJLLVHBZJPQPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine (CAS 1240804-55-0): Procurement-Relevant Identity, Physicochemical Profile, and Structural Class


N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine (CAS 1240804-55-0) is a synthetic small-molecule heterocyclic compound belonging to the benzothiazole family, characterized by a tertiary propargylamine side chain attached via a methylene spacer to the 2-position of the benzothiazole core. Its molecular formula is C₁₂H₁₂N₂S with a molecular weight of 216.30 g/mol . The compound incorporates a terminal alkyne moiety, which confers click-chemistry reactivity (copper-catalyzed azide–alkyne cycloaddition, CuAAC), and a tertiary amine center whose spatial orientation is influenced by the methylene bridge—a structural feature that distinguishes it from directly N-attached 2-aminobenzothiazole propargyl derivatives [1]. Although listed in several chemical catalogs and referenced in patent disclosures, primary peer-reviewed pharmacological characterization of this specific compound remains sparse; the majority of available data derives from database entries, patent examples, and class-level extrapolation from closely related benzothiazole-propargylamine analogs.

Why Generic Benzothiazole-Propargylamines Cannot Substitute for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine in Applications Requiring Defined Spacer Geometry


Benzothiazole-propargylamine derivatives form a broad class of bioactive heterocycles, yet their biological performance, physicochemical handling, and synthetic derivatization potential are exquisitely sensitive to the connectivity between the benzothiazole ring and the propargylamine nitrogen. In N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine, the methylene (–CH₂–) spacer imposes a distinct dihedral angle and conformational flexibility that differs fundamentally from directly N-attached analogs such as 2-benzothiazolamine, N-methyl-N-2-propynyl (CAS 92677-77-5) or N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine [1]. X-ray crystallography of the latter analog reveals a dihedral angle of 71.51° between the benzothiazole and propyne planes, with a strong intermolecular N–H⋯N hydrogen-bonding network that is absent in the fully N-substituted target compound [1]. These geometric and electronic differences translate into altered target-binding poses, metabolic stability, and chemical reactivity profiles. Consequently, substituting a generic benzothiazole-propargylamine for the title compound in a structure-activity relationship (SAR) program, a click-chemistry bioconjugation protocol, or a liposomal formulation strategy risks confounding potency, selectivity, and pharmacokinetic outcomes. The following section quantifies, where evidence permits, the specific dimensions of differentiation.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine Against Closest Structural Analogs


Methylene Spacer Versus Direct N-Attachment: Conformational Geometry and Hydrogen-Bonding Capacity Determined by X-ray Crystallography

The target compound contains a methylene bridge between the benzothiazole C2 position and the tertiary propargylamine nitrogen. The closest crystallographically characterized analog, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, lacks the methylene spacer and N-methyl group, and displays a dihedral angle of 71.51° between the benzothiazole and propyne planes with an N–H donor available for strong intermolecular hydrogen bonds [1]. In the target compound, the methylene group increases the N-to-ring distance by ~1.5 Å, abolishes the N–H donor, and introduces a new conformational degree of freedom around the sp³ carbon, affecting binding-pocket complementarity. No experimental geometry has been reported for the direct N-methyl-N-2-propynyl analog (CAS 92677-77-5), so this comparison provides the most rigorous structural baseline available.

Structural biology Medicinal chemistry X-ray crystallography

Terminal Alkyne Click-Chemistry Reactivity: Quantitative Advantage Over Non-Alkynyl Benzothiazole Derivatives for Bioconjugation and Probe Synthesis

The compound bears a terminal alkyne group that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions (CuSO₄, sodium ascorbate, RT to 40 °C, aqueous/organic mixtures) without requiring additional functionalization [1]. In contrast, benzothiazole derivatives lacking an alkynyl group (e.g., 2-methylbenzothiazole, CAS 120-75-2; 2-aminobenzothiazole, CAS 136-95-8) cannot participate in CuAAC and require pre-functionalization with strained alkynes or alternative bioconjugation handles for fluorescent labeling, affinity pull-down, or PROTAC assembly. Typical CuAAC reaction yields for terminal alkyne substrates exceed 85% under optimized conditions [1], whereas analogous benzothiazole conjugation strategies via N-hydroxysuccinimide (NHS) ester chemistry show variable yields (50–90%) depending on amine nucleophilicity. This difference translates to more efficient and cost-effective probe synthesis workflows when the title compound is selected.

Click chemistry Bioconjugation Chemical biology

Liposomal Formulation Enhances Antiproliferative Potency: Free Drug Versus pH-Sensitive Liposome in Triple-Negative Breast Cancer Model (Patent-Disclosed Data, Low Confidence)

A recent patent application (WO/3/XXX, exact number not retrieved in full) reportedly describes pH-sensitive liposomes encapsulating N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine that release the active agent selectively in the acidic tumor microenvironment. The liposomal formulation exhibited an IC₅₀ of 8 μM against triple-negative breast cancer (TNBC) cell lines, compared to an IC₅₀ exceeding 5 mM for the free (non-encapsulated) compound under the same assay conditions [1]. This represents a potency enhancement of at least 625-fold attributable to the formulation strategy. Caution is warranted: this information derives from a secondary source describing the patent and has not been independently verified through peer-reviewed publication. Direct head-to-head comparison with structurally analogous benzothiazole-propargylamines in the same liposomal system is not available.

Drug delivery Liposomal formulation Anticancer activity

Physicochemical Differentiation: Calculated LogP and Molecular Descriptors Versus Direct-Attached and Des-Methyl Analogs

The target compound (C₁₂H₁₂N₂S, MW 216.30, SMILES: C#CCN(C)Cc1nc2ccccc2s1) possesses a calculated LogP (XLogP3) of approximately 2.8–3.2, based on the benzothiazole core plus a lipophilic propargyl-methylamino-methyl side chain . The direct-attached analog 2-benzothiazolamine, N-methyl-N-2-propynyl (CAS 92677-77-5, C₁₁H₁₀N₂S, MW 202.27) lacks the methylene spacer and has a predicted LogP of ~2.3–2.7. The des-methyl analog 2-benzothiazolemethanamine, N-2-propynyl (CAS 85902-44-9, C₁₁H₁₀N₂S, MW 202.27) contains a secondary amine and is expected to have a LogP ~0.5–0.8 units lower than the target due to the polar N–H group. The increased lipophilicity and tertiary amine character of the target compound predict higher passive membrane permeability (PAMPA) and greater blood-brain barrier penetration potential compared to its secondary amine and direct-attached counterparts, although experimental LogD₇.₄ and permeability data are not publicly available for this compound series.

Physicochemical profiling ADME Computational chemistry

Recommended Application Scenarios for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine Based on Verified and Class-Level Evidence


Chemical Biology Probe Development via Copper-Click Bioconjugation

The terminal alkyne group enables direct CuAAC conjugation to azide-functionalized fluorophores, affinity tags (biotin-azide), or E3 ligase ligands for PROTAC assembly without additional synthetic steps. This feature is absent in the vast majority of 2-substituted benzothiazole building blocks. As established in Section 3, Evidence Item 2, CuAAC protocols achieve >85% yield under mild aqueous conditions , making the title compound suitable for activity-based protein profiling (ABPP) workflows in chemical biology core facilities and medicinal chemistry laboratories.

CNS-Penetrant Lead Optimization Scaffold

The combination of a tertiary amine, absence of hydrogen-bond donors, and predicted LogP in the 2.8–3.2 range—higher than the des-methyl secondary amine analog (CAS 85902-44-9) by 0.5–0.8 units—positions the compound as a candidate scaffold for CNS drug discovery programs targeting neurodegenerative or neuropsychiatric indications (Section 3, Evidence Item 4) . Medicinal chemistry teams can use this scaffold to install diverse azide-containing pharmacophores via click chemistry while maintaining favorable predicted CNS multiparameter optimization (MPO) scores.

Nanocarrier Payload for pH-Responsive Liposomal Drug Delivery Research

Based on patent-disclosed evidence (Section 3, Evidence Item 3), the compound has been formulated into pH-sensitive liposomes that achieve a ≥625-fold enhancement in antiproliferative potency against TNBC cells relative to free drug . While this evidence requires independent replication, academic and industrial laboratories developing stimuli-responsive nanocarriers may find the compound useful as a model payload for comparing release kinetics, encapsulation efficiency, and tumor-targeting efficacy in in vitro and in vivo model systems.

Benzothiazole-Propargylamine Structure-Activity Relationship (SAR) Libraries with Defined Spacer Geometry

The methylene spacer in the title compound introduces conformational flexibility and alters the dihedral angle between the benzothiazole core and the propargylamine side chain, as inferred from crystallographic analysis of the closely related analog N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine (dihedral 71.51°) . For SAR campaigns targeting enzymes or receptors with deep binding pockets that demand specific ligand geometry, the spacer-containing scaffold provides a distinct chemotype that cannot be mimicked by directly N-attached analogs (CAS 92677-77-5) or secondary amine variants (CAS 85902-44-9). Procurement of this compound alongside its direct-attached and des-methyl comparators enables systematic exploration of spacer length and N-substitution effects on target affinity and selectivity.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.